4-(But-3-en-1-yl)piperidine-4-carboxylic acid 4-(But-3-en-1-yl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18138298
InChI: InChI=1S/C10H17NO2/c1-2-3-4-10(9(12)13)5-7-11-8-6-10/h2,11H,1,3-8H2,(H,12,13)
SMILES:
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

4-(But-3-en-1-yl)piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC18138298

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

4-(But-3-en-1-yl)piperidine-4-carboxylic acid -

Specification

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name 4-but-3-enylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C10H17NO2/c1-2-3-4-10(9(12)13)5-7-11-8-6-10/h2,11H,1,3-8H2,(H,12,13)
Standard InChI Key MLMHWEPBSJKODC-UHFFFAOYSA-N
Canonical SMILES C=CCCC1(CCNCC1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(but-3-en-1-yl)piperidine-4-carboxylic acid is C₁₀H₁₇NO₂, with a molar mass of 183.25 g/mol . Key structural features include:

  • A piperidine ring with a but-3-enyl group at the 4-position, introducing unsaturation (C=C bond) for potential reactivity.

  • A carboxylic acid group at the same carbon, enabling hydrogen bonding and salt formation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₇NO₂
Molecular Weight183.25 g/mol
SMILESC=CCCC1(CCNCC1)C(=O)O
InChI KeyMLMHWEPBSJKODC-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported
SolubilityLimited aqueous solubility

The SMILES and InChI descriptors highlight the spatial arrangement, with the but-3-enyl chain contributing to hydrophobicity . The carboxylic acid group (pKa ~3–4) enhances polarity, influencing solubility and reactivity .

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via alkylation or carboxylation strategies:

  • Alkylation of Piperidine Precursors:

    • Piperidine-4-carboxylic acid derivatives are alkylated with 3-butenyl halides under basic conditions (e.g., NaH or K₂CO₃) .

    • For example, reaction of 4-piperidone with but-3-enyl bromide in ethanol yields the intermediate, which is oxidized to the carboxylic acid .

  • Carbodiimide-Mediated Coupling:

    • Carboxylic acid activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with amines or alcohols .

Industrial-Scale Production

Industrial methods emphasize solvent optimization (e.g., dichloromethane or acetonitrile) and catalytic systems to enhance yield (>75%). Purification often involves recrystallization from ethanol or toluene-petroleum ether mixtures .

Applications in Medicinal Chemistry

GABA Transporter Modulation

Analogues of piperidine-4-carboxylic acid, such as (S)-SNAP-5114, inhibit γ-aminobutyric acid (GABA) transporters (e.g., mGAT4) with IC₅₀ values ~5–10 μM . The but-3-enyl group in 4-(but-3-en-1-yl)piperidine-4-carboxylic acid may similarly enhance blood-brain barrier permeability due to increased lipophilicity .

Biological Activity and Pharmacological Profile

In Vitro Studies

  • Enzyme Inhibition: Piperidine-carboxylic acids inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), with IC₅₀ values in the micromolar range .

  • Receptor Binding: The unsaturated but-3-enyl group may interact with hydrophobic pockets in receptors, as seen in GABAₐ receptor modulators .

In Vivo Efficacy

In rodent models, related compounds demonstrate neuroprotective effects against cerebral ischemia and oxidative stress . Pharmacokinetic studies indicate moderate oral bioavailability (~40%) due to carboxylic acid ionization at physiological pH .

Analytical Characterization

Spectroscopic Data

  • NMR (¹H): Peaks at δ 1.2–3.5 ppm (piperidine protons), δ 5.0–5.5 ppm (C=C protons), and δ 12.1 ppm (carboxylic acid) .

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 184.1 .

Chromatographic Methods

  • HPLC: Retention time ~8.2 min on a C18 column (acetonitrile/water, 70:30) .

  • TLC: Rf 0.45 (silica gel, ethyl acetate:hexane 1:1) .

Stability and Degradation

Thermal Stability

The compound is stable at room temperature but undergoes decarboxylation above 150°C . The but-3-enyl group may participate in Diels-Alder reactions under heated conditions .

Hydrolytic Degradation

In aqueous solutions (pH >7), the ester derivatives hydrolyze to the free acid, with a half-life of ~24 hours .

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